For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of XH161-180, a Novel USP2 Inhibitor.
Introduction
XH161-180 is a potent, orally active small molecule inhibitor of Ubiquitin Specific Peptidase 2 (USP2). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The information presented is primarily derived from the foundational research on the closely related compound MS102, as detailed in the patent application WO2024211785A1 and the 2023 Science Translational Medicine publication by Dang et al.[1] It is highly probable that XH161-180 and MS102 are either the same compound or belong to the same chemical series with a shared mechanism of action.
Core Mechanism of Action
XH161-180 exerts its biological effects by directly inhibiting the deubiquitinase activity of USP2.[2][3] Deubiquitinating enzymes (DUBs) are crucial regulators of protein stability; by removing ubiquitin chains from target proteins, they rescue them from proteasomal degradation. USP2 has been identified as a key deubiquitinase for several proteins implicated in disease, including Angiotensin-Converting Enzyme 2 (ACE2) and Cyclin D1.
By inhibiting USP2, XH161-180 prevents the deubiquitination of these substrate proteins. This leads to their increased ubiquitination, targeting them for degradation by the proteasome. The subsequent reduction in the cellular levels of proteins like ACE2 and Cyclin D1 forms the basis of XH161-180's therapeutic potential in virology and oncology.
Quantitative Data Summary
The following tables summarize the in vitro potency and antiviral activity of the representative USP2 inhibitor, MS102 (XH161-180).
Table 1: Biochemical and Cellular Potency
| Parameter | Value | Description |
| USP2 IC50 | 5.46 µM | Concentration of MS102 required to inhibit 50% of USP2 enzymatic activity in a biochemical assay.[3] |
| hCoV-NL63 IC50 | 0.08 µM | Concentration of MS102 required to inhibit 50% of human coronavirus NL63 infection in a cell-based assay.[3] |
Table 2: Antiviral Activity Against Coronaviruses
| Virus | Activity | Note |
| hCoV-NL63 | Effective Inhibitor | ACE2-dependent coronavirus.[3] |
| SARS-CoV-2 (WT) | Effective Inhibitor | ACE2-dependent coronavirus.[3] |
| hCoV-OC43 | No significant activity | ACE2-independent coronavirus.[3] |
Signaling Pathways
The inhibitory action of XH161-180 on USP2 perturbs key cellular signaling pathways, primarily by promoting the degradation of USP2 substrates.
1. The USP2-ACE2 Axis in Coronavirus Entry
XH161-180's antiviral activity stems from its ability to downregulate the cell surface receptor ACE2, which is the primary entry point for several coronaviruses, including SARS-CoV-2. By inhibiting USP2, XH161-180 leads to the ubiquitination and subsequent degradation of ACE2, thereby reducing the number of available receptors for viral entry.
Caption: USP2-ACE2 signaling pathway with and without XH161-180.
2. The USP2-Cyclin D1 Axis in Cell Cycle Progression
In the context of oncology, XH161-180's antiproliferative effects are linked to the downregulation of Cyclin D1. Cyclin D1 is a key regulatory protein that, in complex with CDK4/6, promotes cell cycle progression from the G1 to the S phase. USP2 stabilizes Cyclin D1; therefore, inhibition by XH161-180 leads to Cyclin D1 degradation, causing cell cycle arrest and inhibiting tumor cell proliferation.
Caption: USP2-Cyclin D1 signaling pathway in cell cycle control.
Experimental Protocols
The following are representative protocols for key assays used to characterize USP2 inhibitors like XH161-180.
1. USP2 Biochemical Inhibition Assay
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Objective: To determine the in vitro inhibitory activity of a compound against purified USP2 enzyme.
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Principle: This assay measures the cleavage of a fluorogenic ubiquitin substrate by recombinant USP2. Inhibition of the enzyme results in a decreased fluorescent signal.
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Procedure:
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Recombinant human USP2 enzyme is diluted in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
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The test compound (XH161-180) is serially diluted and pre-incubated with the USP2 enzyme for 15-30 minutes at room temperature in a 384-well plate.
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The enzymatic reaction is initiated by adding a ubiquitin-rhodamine110 substrate.
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The plate is incubated at 37°C for 60 minutes.
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Fluorescence is measured using a plate reader (Excitation/Emission wavelengths appropriate for rhodamine110).
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Data are normalized to controls (no enzyme and no inhibitor), and IC50 values are calculated using a non-linear regression curve fit.
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2. Cell-Based Coronavirus Infection Assay
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Objective: To evaluate the antiviral efficacy of a compound against an ACE2-dependent coronavirus.
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Principle: This assay quantifies the extent of viral infection in susceptible cells (e.g., Vero E6 or Calu-3) in the presence of the test compound.
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Procedure:
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Host cells are seeded in 96-well plates and allowed to adhere overnight.
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Cells are pre-treated with serial dilutions of XH161-180 for 2-4 hours.
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The cells are then infected with a known titer of coronavirus (e.g., hCoV-NL63 or SARS-CoV-2) and incubated for 48-72 hours.
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Viral infection can be quantified by several methods:
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Cytopathic Effect (CPE) Assay: The percentage of cell death is visually scored or measured using a cell viability reagent (e.g., CellTiter-Glo).
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Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against a viral protein (e.g., nucleocapsid). The number of infected cells is counted using microscopy or high-content imaging.
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RT-qPCR: Viral RNA is extracted from the cell lysate, and the viral load is quantified by reverse transcription-quantitative PCR.
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IC50 values are calculated by plotting the percentage of infection inhibition against the compound concentration.
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3. Western Blot for Protein Degradation
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Objective: To visually confirm the degradation of target proteins (ACE2, Cyclin D1) following treatment with the inhibitor.
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Procedure:
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Cells (e.g., HepG2 for ACE2, various cancer cell lines for Cyclin D1) are treated with varying concentrations of XH161-180 for a specified time course (e.g., 8, 16, 24 hours).
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Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein concentration in the lysates is determined using a BCA assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies specific for ACE2, Cyclin D1, and a loading control (e.g., GAPDH or β-actin).
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After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the band intensity for the target protein relative to the loading control indicates degradation.
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Experimental Workflow Visualization
Caption: General workflow for characterizing a USP2 inhibitor.
References
- 1. USP2 inhibition prevents infection with ACE2-dependent coronaviruses in vitro and is protective against SARS-CoV-2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2024211785A1 - Usp2 inhibitors and methods of using the same for the treatment of diseases - Google Patents [patents.google.com]
- 3. MS102 (MS-102) | USP2 inhibitor | Probechem Biochemicals [probechem.com]
